molecular formula C11H14O3 B2661591 (2S)-2-(2,3-Dihydro-1,4-benzodioxin-5-yl)propan-1-ol CAS No. 2248200-16-8

(2S)-2-(2,3-Dihydro-1,4-benzodioxin-5-yl)propan-1-ol

Cat. No.: B2661591
CAS No.: 2248200-16-8
M. Wt: 194.23
InChI Key: SJSYTPOUPQHNSZ-MRVPVSSYSA-N
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Description

(2S)-2-(2,3-Dihydro-1,4-benzodioxin-5-yl)propan-1-ol is an organic compound characterized by a benzodioxin ring structure attached to a propanol side chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S)-2-(2,3-Dihydro-1,4-benzodioxin-5-yl)propan-1-ol typically involves the following steps:

    Formation of the Benzodioxin Ring: This can be achieved through the cyclization of catechol derivatives with appropriate dihalides under basic conditions.

    Attachment of the Propanol Side Chain: The benzodioxin intermediate is then subjected to a Grignard reaction with a suitable alkyl halide to introduce the propanol side chain.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

(2S)-2-(2,3-Dihydro-1,4-benzodioxin-5-yl)propan-1-ol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone.

    Reduction: The benzodioxin ring can be reduced under catalytic hydrogenation conditions.

    Substitution: The hydroxyl group can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include PCC (Pyridinium chlorochromate) and KMnO4 (Potassium permanganate).

    Reduction: Catalysts such as Pd/C (Palladium on carbon) are used for hydrogenation.

    Substitution: Reagents like SOCl2 (Thionyl chloride) can be used to convert the hydroxyl group to a chloride, which can then be further reacted.

Major Products

    Oxidation: Formation of (2S)-2-(2,3-Dihydro-1,4-benzodioxin-5-yl)propan-1-one.

    Reduction: Formation of a reduced benzodioxin ring structure.

    Substitution: Formation of various substituted derivatives depending on the reagents used.

Scientific Research Applications

(2S)-2-(2,3-Dihydro-1,4-benzodioxin-5-yl)propan-1-ol has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antioxidant effects.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and resins.

Mechanism of Action

The mechanism of action of (2S)-2-(2,3-Dihydro-1,4-benzodioxin-5-yl)propan-1-ol involves its interaction with specific molecular targets. These may include enzymes and receptors, where the compound can modulate their activity through binding interactions. The exact pathways and targets would depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    (2S)-2-(2,3-Dihydro-1,4-benzodioxin-5-yl)ethanol: Similar structure but with an ethanol side chain.

    (2S)-2-(2,3-Dihydro-1,4-benzodioxin-5-yl)butanol: Similar structure but with a butanol side chain.

Uniqueness

(2S)-2-(2,3-Dihydro-1,4-benzodioxin-5-yl)propan-1-ol is unique due to its specific propanol side chain, which can influence its physical and chemical properties, as well as its biological activity. This makes it distinct from other similar compounds and potentially more suitable for certain applications.

Properties

IUPAC Name

(2S)-2-(2,3-dihydro-1,4-benzodioxin-5-yl)propan-1-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14O3/c1-8(7-12)9-3-2-4-10-11(9)14-6-5-13-10/h2-4,8,12H,5-7H2,1H3/t8-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SJSYTPOUPQHNSZ-MRVPVSSYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CO)C1=C2C(=CC=C1)OCCO2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](CO)C1=C2C(=CC=C1)OCCO2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

194.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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